molecular formula C13H17NO B13168773 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13168773
M. Wt: 203.28 g/mol
InChI Key: FYYKXAVJLCKYON-UHFFFAOYSA-N
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Description

5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound with a unique spirocyclic structure, which includes a methoxy group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for reflux reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindole derivatives.

Scientific Research Applications

5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C13H17NO/c1-15-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3

InChI Key

FYYKXAVJLCKYON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CCCC3

Origin of Product

United States

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